

Long-Term Safety Profile of T-1095A in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

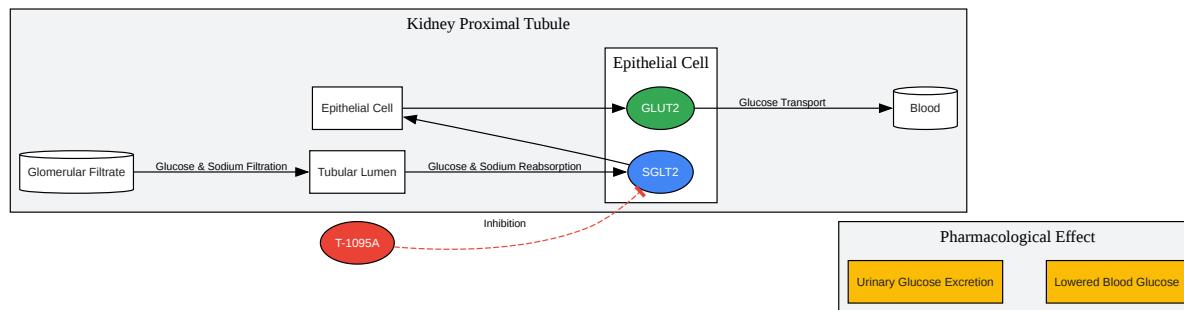
Compound of Interest

Compound Name: **T-1095A**

Cat. No.: **B1681200**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This guide provides a comprehensive assessment of the available long-term safety data for **T-1095A**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in animal models. Due to the limited availability of detailed public data specifically for **T-1095A**, this guide leverages information from other well-characterized SGLT2 inhibitors—dapagliflozin, empagliflozin, and canagliflozin—to provide a thorough understanding of the safety profile of this therapeutic class. Furthermore, a comparison with alternative antihyperglycemic agents, including GLP-1 receptor agonists and metformin, is presented to offer a broader context for preclinical safety evaluation.

Executive Summary

T-1095 is a prodrug that is metabolized in the body to its active form, **T-1095A**, which selectively inhibits SGLT2 in the kidneys. This mechanism of action promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. While specific long-term toxicology data for **T-1095A** is not extensively available in the public domain, studies on other SGLT2 inhibitors provide valuable insights into the expected safety profile. Chronic toxicology studies in various animal models, including rodents and dogs, have been conducted for SGLT2 inhibitors for durations of up to one year. The most common findings are directly related to the pharmacology of the drug class, such as glucosuria and osmotic diuresis. Other observed effects include changes in body weight and target organ toxicities, primarily in the kidney and bone, particularly at high doses.

SGLT2 Inhibitor Signaling Pathway

The following diagram illustrates the mechanism of action of SGLT2 inhibitors like **T-1095A**.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **T-1095A** as an SGLT2 inhibitor.

Long-Term Safety Profile of SGLT2 Inhibitors in Animal Models

The following tables summarize the findings from chronic toxicology studies of representative SGLT2 inhibitors in common animal models. These findings are generally considered class effects and provide a basis for assessing the potential long-term safety of **T-1095A**.

Table 1: Summary of Chronic Toxicology Findings for SGLT2 Inhibitors in Rodents (Rats and Mice)

Parameter	Observation	Dose-Response Relationship	Species Specificity
Body Weight	Decreased body weight gain	Generally dose-dependent	Observed in both rats and mice
Food Consumption	Increased food consumption	Often observed at doses causing significant glucosuria	Not consistently reported across all studies
Clinical Signs	Polyuria, glucosuria	Direct pharmacological effect, dose-dependent	Expected in all species where the drug is active
Hematology	Minor, inconsistent changes	Not a consistent dose-dependent effect	No clear species-specific pattern
Clinical Chemistry	Mild electrolyte loss, changes reflective of increased protein catabolism and gluconeogenesis	Observed at higher doses	Generally similar between rats and mice
Organ Weights	Increased kidney weight	Often observed and can be dose-dependent	More pronounced in some studies
Histopathology	Kidney: Tubular nephropathy, interstitial nephritis, renal mineralization, tubular epithelial cell changes. ^{[1][2][3]}	More prominent at higher, supratherapeutic doses. ^{[1][4]}	Rodents appear more sensitive to renal histological changes than non-rodents. ^[3]
Bone: Hyperostosis (increased bone formation). ^[2]	Observed in rats. ^[2]	A notable finding in rats. ^[2]	

Table 2: Summary of Chronic Toxicology Findings for SGLT2 Inhibitors in Non-Rodents (Dogs)

Parameter	Observation	Dose-Response Relationship
Body Weight	Generally well-tolerated with minimal effects on body weight at therapeutic exposures	Effects on body weight are less pronounced than in rodents
Food Consumption	No consistent, significant changes reported	Not a prominent finding
Clinical Signs	Glucosuria, osmotic diuresis	Direct pharmacological effect, dose-dependent
Hematology	No consistent, adverse findings	No clear dose-dependent effects
Clinical Chemistry	Mild, inconsistent changes	Not a consistent dose-dependent effect
Organ Weights	No consistent, adverse findings	No clear dose-dependent effects
Histopathology	Kidney: Generally well-tolerated at clinically relevant exposures. ^[4] At very high doses, some renal changes may be observed.	Renal findings are less frequent and severe compared to rodents at equivalent exposure multiples.
Bone: No significant bone-related toxicities reported	No dose-dependent effects on bone observed	

Experimental Protocols for Chronic Toxicology Studies

While specific protocols for **T-1095A** are not available, the following represents a general methodology for a chronic oral toxicity study in rodents, based on regulatory guidelines and common practices in preclinical safety assessment.

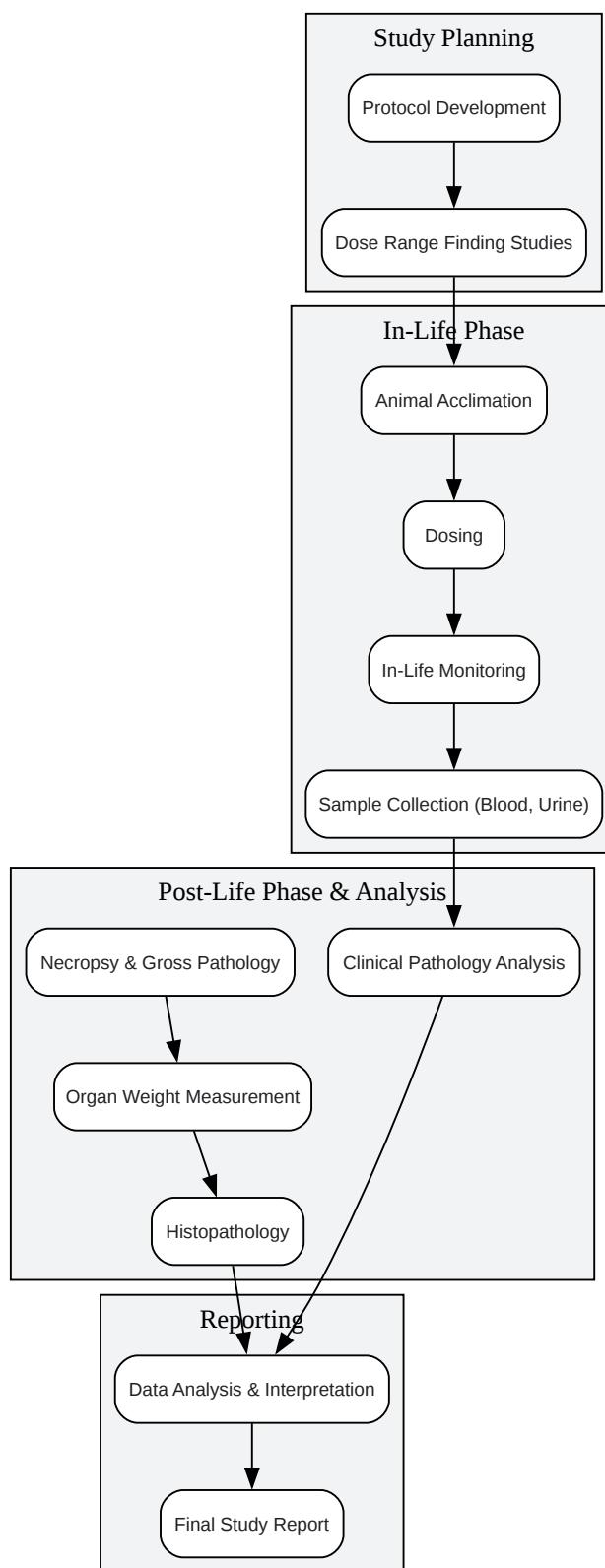
Objective: To evaluate the potential toxicity of a test article following repeated oral administration to rodents for a period of up to 6 months.

Animals:

- Species: Sprague-Dawley rats
- Age: Approximately 6-8 weeks at the start of the study
- Sex: Equal numbers of males and females
- Group Size: 10-20 animals per sex per group

Experimental Design:

- Control Group: Vehicle control (e.g., 0.5% methylcellulose)
- Dose Groups: At least three dose levels (low, mid, high) of the test article, administered once daily by oral gavage.
- Duration: 6 months
- Recovery Group: A subset of animals from the control and high-dose groups may be maintained for a treatment-free period (e.g., 4 weeks) to assess the reversibility of any findings.


Parameters Monitored:

- Mortality and Morbidity: Twice daily observations.
- Clinical Observations: Detailed examination at least once weekly.
- Body Weight: Weekly measurements.
- Food Consumption: Weekly measurements.
- Ophthalmology: Examination prior to the start of treatment and near termination.
- Hematology and Clinical Chemistry: Blood samples collected at specified intervals (e.g., 3 and 6 months) and at termination.
- Urinalysis: Urine samples collected at specified intervals.

- Gross Pathology: Full necropsy of all animals at termination.
- Organ Weights: Key organs weighed at necropsy.
- Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, with examination of target organs in lower dose groups.

Workflow for a Chronic Toxicology Study

The following diagram outlines the typical workflow for conducting a chronic toxicology study in an animal model.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a chronic toxicology study.

Comparison with Alternative Antihyperglycemic Agents

The long-term safety profiles of alternative drug classes are important for contextualizing the findings for SGLT2 inhibitors.

Table 3: Comparative Preclinical Safety Profiles of Antihyperglycemic Drug Classes

Drug Class	Mechanism of Action	Common Animal Models	Key Preclinical Long-Term Safety Findings
SGLT2 Inhibitors (e.g., T-1095A)	Inhibits renal glucose reabsorption	Rats, Mice, Dogs	Renal and bone changes at high doses, pharmacologically-driven effects (glucosuria, diuresis).
GLP-1 Receptor Agonists	Mimics incretin hormone GLP-1, enhancing glucose-dependent insulin secretion and suppressing glucagon	Rodents, Non-human primates	Generally well-tolerated. Potential for thyroid C-cell tumors in rodents (relevance to humans is debated). Gastrointestinal effects (nausea, vomiting) are common.
Metformin (Biguanide)	Decreases hepatic glucose production, increases insulin sensitivity	Rats, Mice	Generally considered safe with a long history of use. High doses in some studies have been associated with renal effects. [1]

Conclusion

While specific, detailed long-term safety data for **T-1095A** in animal models is limited in the public domain, the extensive preclinical safety evaluation of other SGLT2 inhibitors provides a strong foundation for understanding its potential toxicological profile. The primary long-term findings for this class in animal models are mechanistically linked to their pharmacological action and primarily affect the kidneys and, in some species, bone, especially at high exposure levels. Comparison with alternative therapies such as GLP-1 receptor agonists and metformin highlights the different safety considerations for each drug class. Further publication of detailed preclinical data for **T-1095A** would be beneficial for a more direct and comprehensive safety assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. tga.gov.au [tga.gov.au]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Nonclinical toxicology assessments support the chronic safety of dapagliflozin, a first-in-class sodium-glucose cotransporter 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Term Safety Profile of T-1095A in Animal Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1681200#assessing-the-long-term-safety-profile-of-t-1095a-in-animal-models>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com